3-Propoxyprop-2-enal
Description
3-Propoxyprop-2-enal (CAS No. 27970-49-6) is an α,β-unsaturated aldehyde characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the third carbon of the propenal backbone. Its structure comprises a conjugated system (CH₂=CH-CH(OPr)), where the alkoxy group introduces electron-donating effects, modulating reactivity and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its α,β-unsaturated carbonyl system enables participation in Michael additions, cycloadditions, and nucleophilic substitutions, making it valuable for constructing complex molecular frameworks .
Properties
CAS No. |
27970-49-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-propoxyprop-2-enal |
InChI |
InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
RXHPENFRMNRFKI-UHFFFAOYSA-N |
SMILES |
CCCOC=CC=O |
Canonical SMILES |
CCCOC=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Comparative Reactivity in Organic Reactions
- Diels-Alder Reactions : Methoxy-substituted enals react faster with dienes due to lower steric hindrance. Propoxy analogs, while slower, yield more sterically defined adducts.
- Nucleophilic Additions : Ethoxy and propoxy groups enhance regioselectivity in Michael additions, directing nucleophiles to the β-position .
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